1-(5-Methylisoxazol-3-yl)propan-2-one
Description
Significance of Isoxazole (B147169) Heterocycles as Privileged Scaffolds in Chemical Research
Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a fundamental building block in medicinal chemistry and materials science. ijpca.orgencyclopedia.pubresearchgate.net Its unique electronic and structural properties make it a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. The isoxazole ring can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for the binding of molecules to biological targets. mdpi.comnih.gov
The versatility of the isoxazole ring allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. nih.govnih.gov These include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. ijpca.orgresearchgate.netnih.gov The presence of the isoxazole moiety in numerous approved drugs, such as the anti-inflammatory drug Valdecoxib and the antibiotic Sulfamethoxazole, underscores its therapeutic importance. ijpca.orgresearchgate.net The structural rigidity and aromatic nature of the isoxazole ring also contribute to the metabolic stability of drug candidates, a desirable feature in drug design. mdpi.com
Rationale for Academic Investigation of Ketone-Linked Isoxazole Structures, with Focus on 1-(5-Methylisoxazol-3-yl)propan-2-one
The academic pursuit of novel molecular architectures is driven by the quest for compounds with enhanced or entirely new functionalities. The strategic combination of different functional groups onto a core scaffold is a common and effective approach in this endeavor. Linking a ketone functionality to the isoxazole ring, as seen in this compound, presents an intriguing area of investigation for several reasons.
The specific compound, this compound, combines the established privileged isoxazole scaffold with a simple ketone-containing side chain. The methyl group at the 5-position of the isoxazole ring can also influence the electronic properties and steric interactions of the molecule. The investigation of such structures allows researchers to systematically explore structure-activity relationships (SAR), providing valuable insights into how different molecular features contribute to biological activity.
Below is a data table outlining some of the key physicochemical properties of this compound, which are essential for its characterization and further study.
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| CAS Number | 23429-15-4 |
| Appearance | Not specified in available research |
| Melting Point | Not specified in available research |
| Boiling Point | Not specified in available research |
| Solubility | Not specified in available research |
Note: Detailed experimental data for the physicochemical properties of this compound are not widely available in the reviewed literature. The provided data is based on information from chemical supplier databases.
Overview of Research Trajectories and Objectives for Isoxazole-Containing Propanone Derivatives
The exploration of isoxazole-containing propanone derivatives is guided by several key research objectives. A primary goal is the discovery of novel therapeutic agents. Given the broad spectrum of biological activities associated with isoxazole compounds, researchers are actively synthesizing and screening new derivatives for potential applications in treating a range of diseases. encyclopedia.pubnih.gov
A significant research trajectory involves the development of new anticancer agents. Many studies have focused on modifying the isoxazole scaffold to enhance cytotoxicity against various cancer cell lines. encyclopedia.pubnih.gov The introduction of a propanone moiety could lead to compounds with novel mechanisms of action or improved selectivity for cancer cells.
Another important area of investigation is the development of new anti-inflammatory and antimicrobial agents. The isoxazole core is a known pharmacophore for these activities, and the systematic variation of substituents, such as the propanone side chain, allows for the fine-tuning of these properties. researchgate.netnih.gov
Furthermore, research in this area contributes to a deeper understanding of fundamental chemical principles. The synthesis and reactivity studies of these compounds provide valuable data on reaction mechanisms and the influence of different functional groups on molecular properties. This knowledge is crucial for the rational design of future molecules with desired characteristics.
The following table summarizes potential research directions for isoxazole-containing propanone derivatives based on the broader research landscape of isoxazole chemistry.
| Research Trajectory | Key Objectives |
| Medicinal Chemistry | - Synthesis of novel derivatives for biological screening. - Investigation of anticancer, anti-inflammatory, and antimicrobial activities. - Elucidation of structure-activity relationships (SAR). |
| Organic Synthesis | - Development of efficient and stereoselective synthetic routes. - Exploration of the reactivity of the ketone functionality for further derivatization. |
| Chemical Biology | - Identification of biological targets and mechanisms of action. - Use as chemical probes to study biological processes. |
Synthetic Methodologies and Chemical Transformations of this compound and Related Architectures
The isoxazole ring is a fundamental five-membered heterocycle that is a core component of numerous biologically active compounds and serves as a versatile synthetic intermediate. The specific architecture of this compound features a 3,5-disubstituted isoxazole ring, a common substitution pattern. The construction of this heterocyclic core is achievable through several strategic synthetic methodologies, primarily involving cycloaddition and condensation reactions. These methods can be performed under both metal-free and metal-catalyzed conditions, offering a range of options for chemists to access this and related molecular frameworks.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(9)3-7-4-6(2)10-8-7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOJHNXHRAQXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 1 5 Methylisoxazol 3 Yl Propan 2 One and Its Functional Derivatives
Reactivity Profiles of the 5-Methylisoxazole (B1293550) Ring System
The isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in an electron-deficient aromatic system, which profoundly influences its chemical reactivity.
Electrophilic and Nucleophilic Reactivity of the Isoxazole Nucleus
The isoxazole ring's electron-deficient nature generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, the presence of the electron-donating methyl group at the C5 position in 1-(5-Methylisoxazol-3-yl)propan-2-one activates the ring for such reactions. Electrophilic attack is predicted to occur preferentially at the C4 position, guided by the activating effect of the C5-methyl group.
Conversely, the ring's electron deficiency makes it susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.comyoutube.com While the subject molecule lacks a powerful activating group like a nitro substituent, nucleophilic aromatic substitution (SNAr) can still be a viable pathway under specific conditions, typically targeting the C3 or C5 positions if a suitable leaving group is present. masterorganicchemistry.comlibretexts.org The mechanism for SNAr reactions involves the formation of a negatively charged carbanion intermediate, known as a Meisenheimer complex, which is stabilized by electron-withdrawing features of the ring. youtube.comlibretexts.org
| Reaction Type | Reactivity Level | Most Probable Site of Attack | Controlling Factors |
|---|---|---|---|
| Electrophilic Substitution | Moderate | C4 | Activated by the C5-methyl group. |
| Nucleophilic Substitution (SNAr) | Low (unless activated) | C3 or C5 | Requires a good leaving group and is enhanced by electron-withdrawing substituents. masterorganicchemistry.comrsc.org |
| Deprotonation | High (at substituents) | Methylene (B1212753) Spacer | Acidity is enhanced by adjacent carbonyl and isoxazole ring. researchgate.net |
Ring-Opening and Rearrangement Pathways
A characteristic reaction of the isoxazole nucleus is its propensity to undergo ring-opening reactions due to the inherent weakness of the N-O bond. These transformations can be initiated by various stimuli, including bases, reducing agents, or electron capture. researchgate.netnsf.gov
Deprotonation at the C3 position of an unsubstituted isoxazole is known to trigger cleavage of the O-N bond and subsequent ring opening. nsf.gov Although the target molecule is substituted at C3, this highlights a fundamental pathway of isoxazole instability. A more relevant pathway involves reductive cleavage. For instance, molybdenum hexacarbonyl in wet acetonitrile (B52724) has been shown to mediate the reductive ring opening of isoxazoles to form enamine intermediates, which can then cyclize to form other heterocyclic systems like 4-pyridones. nih.gov This transformation demonstrates a powerful synthetic strategy leveraging the latent reactivity of the isoxazole core. nih.gov Electron capture by the isoxazole ring can also lead to the dissociation of the O-N bond, resulting in a ring-opened diradical species. nsf.gov
Transformations Involving the Propanone Ketone and Connecting Linker
The acyclic portion of this compound contains two highly reactive sites: the carbonyl group and the adjacent methylene spacer.
Carbonyl Group Reactivity (e.g., Reductions, Condensations)
The propanone ketone group exhibits typical carbonyl reactivity. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophiles. mhmedical.comyoutube.com This reactivity allows for a wide range of transformations.
Reductions: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(5-methylisoxazol-3-yl)propan-2-ol, using standard reducing agents like sodium borohydride.
Condensations: The ketone can participate in condensation reactions. For example, it can react with amines to form imines, which can be further reduced in a process known as reductive amination to yield amine derivatives such as 1-(5-methylisoxazol-3-yl)propan-2-amine. chemicalbook.comproactivemr.com
Nucleophilic Addition: A vast array of carbon and heteroatom nucleophiles can add to the carbonyl carbon, a fundamental reaction in C-C bond formation and functional group interconversion. libretexts.org The initial addition product is a tetrahedral alkoxide intermediate. youtube.com
| Reaction Type | Typical Reagents | Product Type |
|---|---|---|
| Reduction | NaBH4, LiAlH4 | Secondary Alcohol |
| Reductive Amination | R-NH2, NaBH3CN | Secondary Amine |
| Wittig Reaction | Ph3P=CR2 | Alkene |
| Grignard Reaction | R-MgBr | Tertiary Alcohol |
Reactions at the Methylene Spacers
The methylene group positioned between the isoxazole ring and the ketone function is known as an active methylene group. The protons on this carbon are significantly more acidic than those of a simple alkane. This increased acidity is due to the electron-withdrawing inductive effects of both the adjacent carbonyl group and the isoxazole ring, which stabilize the resulting carbanion (enolate) through resonance.
This acidity makes the methylene spacer a key site for base-mediated reactions. Treatment with a suitable base will generate an enolate, which is a potent nucleophile. This enolate can then react with various electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol condensation), to form new carbon-carbon bonds at this position. The reactivity of such active methylene compounds is a cornerstone of synthetic organic chemistry. researchgate.net
Detailed Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of the key reactions provides insight into the chemical behavior of this compound.
Mechanism of Enolate Formation and Alkylation:
A base (B:) abstracts an acidic α-proton from the methylene spacer connecting the isoxazole and ketone.
This abstraction forms a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon and the carbonyl oxygen.
The nucleophilic enolate attacks an electrophile (E+), such as an alkyl halide, forming a new C-C bond at the methylene position.
Mechanism of Reductive Isoxazole Ring Opening (Mo(CO)₆-mediated): Based on related transformations, the proposed mechanism is as follows nih.gov:
The isoxazole coordinates to the molybdenum center.
Reductive cleavage of the weak N-O bond occurs, likely facilitated by the metal center, to form a vinylogous enamine intermediate. nih.gov
This unstable enamine can then undergo further reactions. For example, in the presence of an appropriately positioned ester group, it could undergo intramolecular cyclization. nih.gov This pathway highlights how the isoxazole ring can serve as a masked precursor to other functional groups.
These distinct yet interconnected reactive sites make this compound a valuable building block in synthetic chemistry, allowing for sequential or chemo-selective modifications to generate a diverse array of more complex molecules.
Stability Studies of the Compound Under Various Chemical Conditions
The stability of a chemical compound is a crucial parameter, influencing its synthesis, storage, and application. For this compound, its stability is largely dictated by the isoxazole ring and the propan-2-one side chain. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is known to be susceptible to cleavage under certain conditions. mdpi.com
Hydrolytic Stability (Acidic and Basic Conditions)
Hydrolysis is a common degradation pathway for many organic molecules. mdpi.com For this compound, both the isoxazole ring and the ketone functional group can be influenced by acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the isoxazole ring can undergo cleavage. The nitrogen atom of the isoxazole ring can be protonated, making the ring more susceptible to nucleophilic attack by water. This can lead to the opening of the ring and the formation of various degradation products. While specific studies on this compound are not detailed, related isoxazole derivatives have shown susceptibility to acid-catalyzed degradation.
Base-Catalyzed Hydrolysis: Under basic conditions, the isoxazole ring can also be cleaved. The protons on the carbon atoms of the ring can become acidic, and their removal can initiate ring-opening reactions. Additionally, the propan-2-one side chain contains alpha-hydrogens that can be abstracted by a base, potentially leading to aldol-type condensation reactions or other rearrangements.
Table 1: General Conditions for Forced Hydrolysis Studies
| Degradation Type | Experimental Conditions | Storage Conditions |
|---|---|---|
| Hydrolysis | Control (no acid or base) | 40 °C, 60 °C |
| 0.1 M HCl | 40 °C, 60 °C | |
| 0.1 M NaOH | 40 °C, 60 °C |
Thermal Stability
The thermal stability of this compound would be assessed by exposing the compound to elevated temperatures. Thermal stress can provide the energy needed to overcome activation barriers for degradation reactions. Potential thermal degradation pathways could include decarboxylation (if the ketone were to be oxidized to a carboxylic acid), or more complex rearrangements and fragmentation of the molecule. The stability of the isoxazole ring itself at high temperatures would be a key factor. Studies on other heterocyclic compounds have shown that thermal degradation can follow first-order kinetics, with the rate of degradation increasing with temperature. nih.gov
Photolytic Stability
Photostability is the ability of a compound to withstand exposure to light. The isoxazole ring contains double bonds and heteroatoms with lone pairs of electrons, which can absorb UV or visible light. This absorption of energy can excite the molecule to a higher energy state, from which it can undergo various photochemical reactions, such as ring cleavage or rearrangement. The weak N-O bond in the isoxazole ring is a potential site for photolytic cleavage.
Oxidative Stability
Oxidative degradation involves the reaction of the compound with an oxidizing agent. For this compound, the methylene group adjacent to the ketone and the methyl group on the isoxazole ring could be susceptible to oxidation. Common laboratory oxidizing agents used in forced degradation studies include hydrogen peroxide. The isoxazole ring itself can also be subject to oxidative cleavage under certain conditions.
Reductive Stability
The reductive stability of this compound would involve its reaction with reducing agents. The isoxazole ring is known to undergo reductive cleavage of the N-O bond. This reaction can be achieved using various reducing agents, such as catalytic hydrogenation or metal-based reagents. This cleavage typically leads to the formation of β-enamino ketones. This reactivity is a well-established transformation of isoxazoles and is a key consideration in their stability under reducing environments.
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the molecular framework.
The ¹H NMR spectrum of 1-(5-Methylisoxazol-3-yl)propan-2-one is expected to display distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Based on the structure, four unique proton environments are anticipated: the methyl group on the isoxazole (B147169) ring (C5-CH₃), the single proton on the isoxazole ring (H-4), the methylene (B1212753) protons of the propanone chain (-CH₂-), and the terminal methyl protons of the ketone group (-C(O)CH₃).
The chemical shifts (δ) are influenced by the electronic environment of each proton.
Isoxazole Ring Protons: The proton at the C-4 position of the isoxazole ring is expected to appear as a singlet in the aromatic region, typically around δ 6.0-6.5 ppm, due to the electronic nature of the heterocyclic ring.
Methyl Group on Isoxazole (C5-CH₃): This methyl group's resonance is anticipated to be a singlet, likely appearing in the range of δ 2.3-2.6 ppm.
Methylene Protons (-CH₂-): These protons are adjacent to both the isoxazole ring and the carbonyl group, which deshields them. Their signal is expected to be a singlet around δ 3.8-4.2 ppm.
Ketone Methyl Protons (-C(O)CH₃): The protons of the acetyl group are in a relatively shielded environment compared to the methylene protons and should produce a sharp singlet at approximately δ 2.1-2.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C5-CH₃ (on isoxazole) | 2.3 - 2.6 | Singlet (s) |
| H-4 (on isoxazole) | 6.0 - 6.5 | Singlet (s) |
| -CH₂ - (methylene bridge) | 3.8 - 4.2 | Singlet (s) |
The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. For this compound, seven distinct carbon signals are expected.
Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of δ 200-210 ppm.
Isoxazole Ring Carbons: The carbons of the isoxazole ring (C-3, C-4, and C-5) have characteristic chemical shifts. C-3 and C-5, being attached to the electronegative oxygen and nitrogen atoms, appear further downfield (typically δ 150-170 ppm) than C-4 (typically δ 100-105 ppm).
Methylene Carbon (-CH₂-): The carbon of the methylene bridge is influenced by the adjacent ring and carbonyl group and is expected to resonate around δ 40-50 ppm.
Methyl Carbons: The methyl carbon on the isoxazole ring (C5-C H₃) would likely appear around δ 10-15 ppm, while the ketone methyl carbon (-C(O)C H₃) is expected in the δ 25-35 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O (ketone) | 200 - 210 |
| C -3 (isoxazole) | 160 - 165 |
| C -5 (isoxazole) | 168 - 172 |
| C -4 (isoxazole) | 100 - 105 |
| -C H₂- (methylene bridge) | 40 - 50 |
| -C(O)C H₃ (ketone) | 25 - 35 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, no significant COSY correlations are expected as all proton groups are predicted to be singlets, separated by quaternary carbons or heteroatoms, meaning there are no vicinal protons to couple with.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The expected correlations would be: the isoxazole H-4 signal with the C-4 carbon signal; the C5-CH₃ proton signal with its corresponding carbon signal; the -CH₂- proton signal with the methylene carbon signal; and the -C(O)CH₃ proton signal with its respective carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity of the molecular fragments. Key expected HMBC correlations would include:
Protons of the C5-CH₃ group correlating to C-5 and C-4 of the isoxazole ring.
The H-4 proton correlating to C-3, C-5, and the C5-methyl carbon.
The methylene (-CH₂-) protons correlating to the ketone carbonyl carbon (C=O), the ketone methyl carbon, and C-3 of the isoxazole ring.
The ketone methyl (-C(O)CH₃) protons correlating to the ketone carbonyl carbon (C=O) and the methylene carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
The IR and Raman spectra of this compound would be dominated by absorptions from the ketone and the isoxazole ring.
C=O Stretch: A very strong and sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected in the IR spectrum, typically in the region of 1710-1725 cm⁻¹.
C=N and C=C Stretching: The isoxazole ring contains C=N and C=C bonds, which would give rise to stretching vibrations in the 1500-1650 cm⁻¹ region.
N-O Stretching: The stretching vibration of the N-O bond in the isoxazole ring typically appears in the 1350-1450 cm⁻¹ range.
C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. The C-H stretch of the isoxazole ring proton (H-4) would appear slightly higher, around 3050-3150 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O | Stretch | 1710 - 1725 | Strong, Sharp |
| C=N / C=C (isoxazole) | Stretch | 1500 - 1650 | Medium to Strong |
| N-O (isoxazole) | Stretch | 1350 - 1450 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
A detailed assignment of all vibrational modes requires computational analysis, such as Density Functional Theory (DFT) calculations, which can predict the frequencies and intensities of both IR and Raman bands. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary to IR. The symmetric vibrations of the isoxazole ring and the C-C skeletal framework would likely produce strong signals in the Raman spectrum. For instance, the ring breathing mode of the isoxazole moiety would be a characteristic and potentially strong band in the Raman spectrum, providing further structural confirmation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation of this molecular ion is expected to occur at the weakest bonds and lead to the formation of stable carbocations and neutral radicals. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, as well as fragmentation of the isoxazole ring itself.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z |
| [CH₃CO]⁺ | Alpha-cleavage adjacent to the carbonyl group | 43 |
| [C₅H₆NO]⁺ | Cleavage of the C-C bond between the propanone and isoxazole moieties | 96 |
| [C₄H₄N]⁺ | Fragmentation of the isoxazole ring | 66 |
| [C₃H₃O]⁺ | Rearrangement and fragmentation | 55 |
Note: The data in this table is predicted based on general principles of mass spectrometry and has not been confirmed by experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.
Analysis of Electronic Transitions (π-π and n-π)**
The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to two main types of electronic transitions: π-π* and n-π*.
π-π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the conjugated isoxazole ring contains π bonds, which will give rise to strong π-π* absorptions, typically at shorter wavelengths (higher energy).
n-π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair electrons on the oxygen and nitrogen atoms of the carbonyl and isoxazole groups, to a π* antibonding orbital. These transitions are generally weaker than π-π* transitions and occur at longer wavelengths (lower energy).
Comparative Analysis of Experimental and Computationally Predicted UV-Vis Spectra
In the absence of publicly available experimental UV-Vis spectra for this compound, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) could be employed to predict the absorption wavelengths. bldpharm.com Such theoretical calculations provide valuable estimations of the electronic transition energies and corresponding absorption maxima (λmax).
A comparative analysis would involve running a TD-DFT calculation on the optimized geometry of the molecule and comparing the calculated λmax values with experimentally measured spectra. This comparison helps in assigning the observed absorption bands to specific electronic transitions and validating the computational model.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) |
| π-π | 200-250 | High |
| n-π | 270-320 | Low |
Note: The data in this table represents typical ranges for the specified transitions in similar chromophores and is not based on experimental or specific computational results for this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic behavior and the three-dimensional shape of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a hypothetical study on 1-(5-Methylisoxazol-3-yl)propan-2-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization) and to determine its ground-state energy.
Ab initio methods, such as Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2), derive their results directly from theoretical principles without the inclusion of experimental data. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods could be used to corroborate the results obtained from DFT or to perform calculations on larger systems where DFT might be computationally expensive.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, one would expect the oxygen and nitrogen atoms of the isoxazole (B147169) ring and the carbonyl oxygen to be regions of negative potential.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Properties
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive.
A hypothetical FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to understand the sites of electrophilic and nucleophilic interactions.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap |
(No specific data is available for this compound)
Fukui Function Analysis for Electrophilic and Nucleophilic Attack Prediction
The Fukui function is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. It helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The condensed Fukui functions are calculated for each atomic site.
Table 2: Hypothetical Condensed Fukui Function Values
| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |
|---|---|---|---|
| C1 | |||
| C2 | |||
| N3 | |||
| ... |
(No specific data is available for this compound)
Wave Function-Based Analyses (e.g., Localized Orbital Locator (LOL), Electron Localization Function (ELF), Non-Covalent Interactions (NCI))
These analyses provide a deeper understanding of the chemical bonding and interactions within a molecule.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs.
Non-Covalent Interactions (NCI) analysis is employed to identify and visualize weak interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding molecular aggregation and crystal packing.
In the absence of dedicated research on this compound, it is hoped that this general overview provides a clear understanding of the computational methodologies that would be employed for its theoretical investigation.
Conformational Analysis and Exploration of Energy Landscapes
While specific, in-depth computational studies on the complete potential energy surface of this compound are not extensively available in the current body of scientific literature, the conformational preferences can be inferred from the analysis of structurally related molecules and general principles of stereoelectronics. The rotation of the propan-2-one moiety relative to the isoxazole ring is expected to have a relatively low energy barrier. However, certain conformations will be more energetically favorable than others due to the interplay of steric hindrance and electronic effects.
A thorough exploration of the energy landscape would typically involve systematic rotations around the key single bonds, followed by geometry optimization at each step using quantum mechanical methods, such as Density Functional Theory (DFT). This process would allow for the identification of local and global energy minima, representing the stable conformers, as well as the transition states that connect them. The energy differences between these conformers and the rotational barriers would provide a comprehensive picture of the molecule's flexibility and the populations of different conformations at a given temperature.
In Silico Prediction of Molecular Properties Relevant to Intermolecular Interactions
The nature and strength of intermolecular interactions are governed by a molecule's intrinsic electronic properties. In silico methods provide a powerful toolkit for predicting these properties, offering a window into how this compound is likely to interact with other molecules.
Molecular Electrostatic Potential (MEP)
The molecular electrostatic potential (MEP) is a crucial descriptor for understanding the regions of a molecule that are prone to electrophilic and nucleophilic attack, as well as for predicting non-covalent interactions such as hydrogen bonding. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are favorable for interactions with electrophiles, while blue signifies areas of positive potential (electron-poor), attractive to nucleophiles.
For this compound, the MEP would be expected to show a region of significant negative potential around the oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atom of the isoxazole ring. These sites represent the most likely hydrogen bond acceptors. A computational study on a related compound, (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, revealed that the isoxazole nitrogen and the oxygen atoms of the sulfonamide group are electron-rich regions. By analogy, the isoxazole ring in this compound will also contribute to the landscape of intermolecular interactions through its electronegative nitrogen and oxygen atoms. The protons of the methyl groups and the methylene (B1212753) bridge would exhibit positive potential.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in charge transfer interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity.
In a theoretical study of a sulfonamide Schiff base containing the 5-methylisoxazole (B1293550) moiety, the HOMO was found to be distributed over the benzene (B151609) ring and the sulfonamide group, while the LUMO was located on the Schiff base linkage and the benzene ring. For this compound, it is anticipated that the HOMO would have significant contributions from the electron-rich isoxazole ring, while the LUMO would likely be centered on the electron-withdrawing propan-2-one moiety. The precise energies and distributions would require specific DFT calculations.
Predicted Molecular Properties
A variety of molecular descriptors relevant to intermolecular interactions can be calculated in silico. The table below presents theoretically predicted values for key properties of this compound, which are useful for understanding its potential behavior in different chemical environments. It is important to note that these values are predictions and may vary slightly depending on the computational method and basis set used.
| Property | Predicted Value | Significance for Intermolecular Interactions |
| Molecular Weight | 139.15 g/mol | Influences van der Waals forces and diffusion rates. |
| Boiling Point | 234.3 ± 25.0 °C | Reflects the strength of intermolecular forces in the liquid state. |
| Density | 1.085 ± 0.06 g/cm³ | Relates to packing efficiency in condensed phases. |
| pKa | -2.77 ± 0.12 | Indicates the acidity of the most acidic proton, suggesting it is not a significant proton donor under normal conditions. |
These predicted properties, combined with the insights from MEP and frontier orbital analysis, provide a foundational understanding of the intermolecular interaction profile of this compound. The presence of a hydrogen bond acceptor in the carbonyl group, coupled with the dipolar nature of the isoxazole ring, suggests that dipole-dipole interactions and hydrogen bonding will be significant in its condensed phases and in its interactions with other polar molecules.
Mechanistic Biological Studies and Receptor/enzyme Interaction Profiling Non Clinical Focus
In Vitro Enzyme Inhibition and Modulation Studies
There is currently no available research detailing the in vitro inhibitory or modulatory effects of 1-(5-Methylisoxazol-3-yl)propan-2-one on the following specific enzymes and receptors.
Inhibition of Specific Proteases (e.g., SARS-CoV-2 3CLpro)
No studies were identified that evaluated the inhibitory activity of this compound against the SARS-CoV-2 3CLpro protease.
Inhibition of Glycosidases (e.g., α-Glucosidase)
There is no published data on the potential for this compound to inhibit α-glucosidase activity.
Activity Against Tyrosine Kinases (e.g., EGFR)
Research into the effects of this compound on the activity of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases has not been reported.
Modulation of Monoamine Oxidase (MAO) Enzymes
The modulatory or inhibitory potential of this compound on monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) has not been investigated in published studies.
In Vitro Cellular Activity for Mechanistic Insight
Consistent with the lack of specific enzyme and receptor interaction data, there are no available in vitro cellular studies designed to provide mechanistic insight into the biological activities of this compound.
Cytotoxicity Evaluation in Cancer Cell Lines (e.g., A549, HeLa, MCF7, HEK293) as Research Probes
The evaluation of cytotoxicity is a primary step in assessing the potential of a compound as an anticancer agent. While direct studies on this compound are limited, research on structurally related benzimidazole (B57391) derivatives has shown significant cytotoxic effects against various cancer cell lines. For instance, a novel benzimidazole derivative, se-182, demonstrated notable cytotoxic effects against HepG2 and A549 cancer cell lines, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org The diverse biological activities and attractive pharmacological properties of such heterocyclic compounds make them ideal for the development of anticancer drugs. jksus.org
The cytotoxic potential of related compounds has been evaluated using standard assays such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. For example, the methanolic extract of Artocarpus heterophyllus was shown to have excellent cytotoxicity against the A549 cell line, with an IC50 value of 35.26 µg/ml. japsonline.com Such studies highlight the potential of heterocyclic compounds in cancer research and provide a basis for the investigation of this compound.
| Cell Line | Compound Type | IC50 Value | Reference |
| A549 | Benzimidazole derivative (se-182) | 15.80 µM | jksus.org |
| HepG2 | Benzimidazole derivative (se-182) | 15.58 µM | jksus.org |
| A549 | Methanolic extract of Artocarpus heterophyllus | 35.26 µg/ml | japsonline.com |
Assessment of Antioxidant Properties in Cell-Free or Cell-Based Systems
Antioxidants are crucial for mitigating the damaging effects of free radicals in biological systems. The antioxidant potential of compounds can be assessed using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and nitric oxide free radical scavenging assays. japsonline.com A study on a novel compound, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, which shares the isoxazole (B147169) core, demonstrated significant antioxidant activity. japsonline.com
The DPPH scavenging ability of this compound was found to be 84.64%, which is comparable to the standard antioxidant ascorbic acid (87.15%) and superior to butylated hydroxytoluene (BHT). japsonline.com Furthermore, its nitric oxide scavenging ability was also greater than that of BHT. japsonline.com These findings underscore the potential antioxidant properties of isoxazole derivatives, which can be attributed to their chemical structure. Cell-based assays are also employed to confirm the intracellular activity of antioxidants and their ability to quench free radicals or boost endogenous antioxidant defenses. nih.gov
| Assay | Compound | Scavenging Activity (%) | Standard | Reference |
| DPPH | 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | 84.64 | Ascorbic Acid (87.15%) | japsonline.com |
| Nitric Oxide | 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | > BHT | - | japsonline.com |
Antimicrobial and Antifungal Activity against Specific Microorganisms
The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Isoxazole derivatives have been a focal point of such research. For instance, a series of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles were synthesized and tested for their antibacterial and antifungal activity. nih.gov While these compounds were inactive against bacteria, some displayed potent antifungal activity at non-cytotoxic concentrations. nih.gov
Notably, one derivative was found to be 9 times more potent than miconazole (B906) and 20 times more selective against Cryptococcus neoformans. nih.gov Another study on monomeric alkaloids containing a 5-methylisoxazole (B1293550) moiety reported significant antibacterial and antifungal activity. nih.gov The compound 4-amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamide exhibited broad-spectrum activity against various bacteria and fungi, with inhibition zones indicating its efficacy. nih.gov
| Microorganism | Compound Type | Inhibition Zone (cm) | Reference |
| S. pneumoniae | 4-amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamide | 18.30 | nih.gov |
| B. subtilis | 4-amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamide | 22.60 | nih.gov |
| P. aeruginosa | 4-amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamide | 19.30 | nih.gov |
| E. coli | 4-amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamide | 17.80 | nih.gov |
| A. fumigatus | 4-amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamide | 20.60 | nih.gov |
| C. albicans | 4-amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamide | 17.60 | nih.gov |
Computational Molecular Docking and Molecular Dynamics Simulations
Computational methods are invaluable in modern drug discovery and molecular biology, offering insights into the interactions between small molecules and their biological targets.
Prediction and Analysis of Ligand-Protein Binding Modes and Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding modes of potential drug candidates. Studies on 1,3-diazetidin-2-one derivatives, for example, have utilized molecular docking to investigate their interaction with the epidermal growth factor receptor (EGFR). nih.gov Such analyses help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While specific docking studies for this compound are not widely published, the principles from related compounds can be applied to predict its binding behavior with various protein targets.
Estimation of Binding Affinities and Free Energies
Beyond predicting the binding pose, computational methods can also estimate the binding affinity, often expressed as a docking score or binding free energy. A lower docking score typically indicates a stronger binding affinity. In a study of N-aryl-benzimidazolone analogs as potential HSP90 inhibitors, several compounds exhibited docking scores lower than the reference ligand, suggesting a more stable and effective binding to the target protein. mdpi.com These computational predictions are crucial for prioritizing compounds for further experimental validation.
Conformational Dynamics and Stability of Ligand-Target Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, revealing information about its conformational changes and stability over time. By simulating the movements of atoms, MD can assess the flexibility of the ligand and the protein, as well as the persistence of key interactions identified in docking studies. mdpi.com This level of detail is essential for a comprehensive understanding of the molecular basis of a compound's biological activity and for the rational design of more potent and selective molecules.
Structure-Activity Relationship (SAR) Studies for Designing Biological Probes
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For the this compound scaffold, SAR investigations would systematically modify different parts of the molecule to probe their importance for biological interactions. The isoxazole ring itself is a key pharmacophore, and its substitution pattern significantly influences activity. researchgate.netnih.gov
General SAR trends for 3,5-disubstituted isoxazoles suggest that both the substituent at the 3-position (the propan-2-one group in this case) and the 5-position (the methyl group) are critical for modulating potency and selectivity. researchgate.netbohrium.com For instance, in a series of 3,5-diaryl isoxazoles, electron-donating groups on the phenyl ring at the C-3 position showed enhanced inhibitory activity in certain cancer cell lines. researchgate.net This suggests that modifications to the propan-2-one side chain of this compound could significantly impact its biological profile.
Furthermore, studies on other isoxazole-containing compounds have shown that even small changes, such as the introduction of electron-withdrawing groups, can dramatically increase biological activity. rsc.org The inherent photoreactivity of the isoxazole ring also presents an opportunity for its use in developing photo-crosslinking probes to identify protein binding sites. nih.gov
To illustrate potential SAR exploration, the following table outlines hypothetical modifications to the this compound structure and their predicted impact on biological activity based on general principles observed in related isoxazole series.
| Modification Site | Modification | Predicted Impact on Activity | Rationale |
| Propan-2-one side chain | Replacement with aromatic rings (e.g., phenyl, substituted phenyl) | Potential for enhanced activity through pi-stacking interactions. | Based on SAR of 3,5-diaryl isoxazoles showing activity in various biological assays. researchgate.net |
| Propan-2-one side chain | Introduction of hydrogen bond donors/acceptors | Could improve binding affinity and specificity to target proteins. | General principle of medicinal chemistry to enhance ligand-receptor interactions. |
| Methyl group at C5 | Replacement with larger alkyl or aryl groups | May alter steric interactions and lipophilicity, impacting target engagement. | Substituents at the 5-position of the isoxazole ring are known to influence biological activity. bohrium.com |
| Isoxazole ring | Isosteric replacement (e.g., with pyrazole, oxadiazole) | Could modulate metabolic stability and binding mode. | Different five-membered heterocycles have distinct electronic and H-bonding properties. sci-hub.se |
Exploration of this compound as a Privileged Scaffold or Bioisostere
The concept of a "privileged scaffold" refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. lifechemicals.com The isoxazole ring is considered a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. lifechemicals.comresearchgate.net Its utility stems from its metabolic stability, and its ability to act as a versatile synthetic building block. lifechemicals.com The this compound scaffold, therefore, has the potential to be a valuable starting point for the development of a diverse range of biologically active molecules.
Mimicry of Biological Structures (e.g., Cis-Amide Bond) and Peptidomimetic Development
A significant application of the isoxazole ring is as a bioisostere for the amide bond. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. Replacing an amide bond with a stable heterocyclic ring like isoxazole can overcome the limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability. sci-hub.se
While 1,4-disubstituted 1,2,3-triazoles are well-known mimics of the trans-amide bond, certain five-membered heterocycles can also mimic the less common cis-amide bond conformation. The geometry and electronic distribution of the isoxazole ring allow it to function as a rigid scaffold that can orient substituents in a manner that mimics the spatial arrangement of amino acid side chains in a peptide. sci-hub.se This makes the this compound scaffold a promising candidate for the development of peptidomimetics.
Design and Development of Novel Biological Probes
Biological probes are essential tools for studying biological systems. The this compound scaffold can be elaborated to create a variety of probes. For example, by attaching a fluorophore to the core structure, fluorescent probes can be developed to visualize and track biological processes. nih.gov The isoxazole ring itself has been shown to have intrinsic photochemical properties that can be harnessed for photoaffinity labeling, a technique used to identify the binding partners of a small molecule. nih.gov
The development of novel probes from the this compound scaffold could involve the following strategies:
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Probe | Conjugation of a fluorescent dye (e.g., Dansyl, NBD) to the propanone side chain. | Imaging of target localization and dynamics in cells. |
| Photoaffinity Labeling Probe | Utilizing the intrinsic photoreactivity of the isoxazole ring. | Covalent labeling and identification of protein targets. nih.gov |
| Biotinylated Probe | Attachment of a biotin (B1667282) tag for affinity purification. | Pull-down assays to identify binding partners from complex biological mixtures. |
Potential Applications in Non Pharmaceutical Fields
Use in Agrochemical Sciences: Fungicidal Properties
The isoxazole (B147169) moiety is a well-established pharmacophore in the development of agrochemical fungicides. Numerous patents and research articles describe the synthesis and evaluation of various isoxazole derivatives for their ability to control phytopathogenic fungi. For instance, the closely related compound, 3-hydroxy-5-methylisoxazole , has been widely used to manage soil-borne diseases in crops like rice, particularly those caused by Pythium and Fusarium species. This compound can be applied directly to the soil or used as a seed treatment to protect seedlings.
The fungicidal activity of isoxazole derivatives is often attributed to their ability to inhibit crucial enzymes in fungal pathogens. While no specific fungicidal data for 1-(5-Methylisoxazol-3-yl)propan-2-one has been published, the structural similarity to known fungicides suggests that it could be a candidate for such applications. The presence of the 5-methylisoxazole (B1293550) ring is a key feature in several active agrochemical compounds.
A general strategy in agrochemical research involves the synthesis of a series of related compounds to establish structure-activity relationships (SAR). It is plausible that This compound has been synthesized and tested as part of such a research program, but the results may not be publicly disclosed. The table below illustrates the type of data that would be generated in such studies, using hypothetical examples to demonstrate the concept.
Table 1: Illustrative Fungicidal Activity Data for Isoxazole Derivatives This table is for illustrative purposes only as no specific data for this compound was found.
| Compound | Target Fungus | EC50 (µg/mL) | Inhibition (%) at 50 µg/mL |
|---|---|---|---|
| Hypothetical Derivative A | Botrytis cinerea | 15.2 | 85 |
| Hypothetical Derivative B | Pythium ultimum | 8.5 | 92 |
| Hypothetical Derivative C | Fusarium oxysporum | 22.1 | 78 |
Exploration in Materials Science for Novel Compound Development
The isoxazole ring is also a versatile building block in materials science due to its electronic and structural properties. Isoxazole derivatives have been explored for their potential use in the development of novel materials with applications in electronics and optics. Some areas of investigation for isoxazole-containing compounds include their use as:
Photochromic materials: Compounds that change color upon exposure to light.
Electrochemical probes: Molecules designed to detect specific ions or molecules.
Components in dye-sensitized solar cells: Where they can play a role in light harvesting and electron transfer.
Building blocks for polymers: The synthesis of bis(isoxazolidines) has been explored for creating new polymers with specific properties.
However, there is no specific mention in the available literature of This compound being used or investigated for any of these applications in materials science. The research in this area tends to focus on more complex isoxazole structures with specific functional groups designed to impart desired material properties. The development of novel compounds from This compound for material science applications would likely involve further chemical modification to introduce functionalities such as polymerizable groups or moieties that enhance electronic or optical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(5-Methylisoxazol-3-yl)propan-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of methylisoxazole derivatives with propan-2-one precursors under controlled conditions. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalysts : Use copper salts (e.g., CuI) to enhance regioselectivity, as seen in analogous oxadiazole syntheses .
- Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Validate purity using HPLC (>98%) and ¹H/¹³C NMR .
Q. Which spectroscopic and computational methods are most effective for characterizing the electronic structure of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H NMR identifies methylisoxazole protons (δ 2.3–2.5 ppm) and ketone carbonyl (δ 208–210 ppm in ¹³C).
- FTIR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and isoxazole ring (C=N stretch ~1600 cm⁻¹).
- Computational Analysis :
- Multiwfn Software : Calculate electrostatic potential maps to visualize electron-deficient regions (e.g., ketone group) and predict reactivity .
- DFT : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .
Advanced Research Questions
Q. How do substituents on the isoxazole ring influence the compound’s biological activity, and what experimental strategies can validate these effects?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with varying substituents (e.g., halogenation at position 5) to assess steric/electronic effects.
- Biological Assays :
- Enzyme Inhibition : Test against cytochrome P450 isoforms using fluorometric assays; compare IC₅₀ values to establish structure-activity relationships (SAR) .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; correlate docking scores with experimental IC₅₀ .
- Data Interpretation : Use ANOVA to identify statistically significant trends in activity across analogs .
Q. What are the key challenges in analyzing contradictory data on the compound’s reactivity in cross-coupling reactions, and how can they be resolved?
- Methodological Answer :
- Problem Identification : Contradictions may arise from solvent polarity effects or catalyst decomposition. For example, Suzuki-Miyaura coupling yields vary with Pd catalyst loading (1–5 mol%).
- Resolution Strategies :
- In Situ Monitoring : Use Raman spectroscopy to track reaction progress and detect intermediates.
- Control Experiments : Compare reactions with/without stabilizers (e.g., PPh₃) to mitigate catalyst degradation .
- Statistical Modeling : Apply response surface methodology (RSM) to optimize interdependent variables (e.g., temperature, catalyst ratio) .
Q. How can computational modeling predict the compound’s metabolic pathways, and what experimental validation is required?
- Methodological Answer :
- In Silico Prediction :
- Use software like MetaSite to simulate Phase I/II metabolism; prioritize likely metabolites (e.g., ketone reduction to alcohol).
- Experimental Validation :
- In Vitro Studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Isotope Labeling : Synthesize ¹³C-labeled compound to trace metabolic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
